molecular formula C13H21ClN2O3S B1500810 N,N-dimethyl-4-(piperidin-4-yloxy)benzenesulfonamide hydrochloride CAS No. 1185317-97-8

N,N-dimethyl-4-(piperidin-4-yloxy)benzenesulfonamide hydrochloride

Cat. No.: B1500810
CAS No.: 1185317-97-8
M. Wt: 320.84 g/mol
InChI Key: GJGUQRCQTGAXFO-UHFFFAOYSA-N
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Description

N,N-Dimethyl-4-(piperidin-4-yloxy)benzenesulfonamide hydrochloride is a sulfonamide derivative featuring a piperidine ring linked via an ether bond to a benzene core. The molecule includes a dimethylamine substituent on the sulfonamide group and is stabilized as a hydrochloride salt. This compound is primarily utilized in pharmaceutical research as a synthetic intermediate, particularly in the development of central nervous system (CNS) agents due to the piperidine moiety, which is a common pharmacophore in neurotransmitter-targeting drugs .

Key structural attributes:

  • Molecular formula: Likely $ \text{C}{14}\text{H}{21}\text{N}2\text{O}3\text{S} \cdot \text{HCl} $ (inferred from analogs in ).
  • Functional groups: Sulfonamide, piperidine-4-yloxy, dimethylamine.
  • Physicochemical properties: High water solubility (as a hydrochloride salt), moderate lipophilicity, and stability under standard laboratory conditions.

Properties

IUPAC Name

N,N-dimethyl-4-piperidin-4-yloxybenzenesulfonamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O3S.ClH/c1-15(2)19(16,17)13-5-3-11(4-6-13)18-12-7-9-14-10-8-12;/h3-6,12,14H,7-10H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJGUQRCQTGAXFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)OC2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00671375
Record name N,N-Dimethyl-4-[(piperidin-4-yl)oxy]benzene-1-sulfonamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00671375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.84 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185317-97-8
Record name N,N-Dimethyl-4-[(piperidin-4-yl)oxy]benzene-1-sulfonamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00671375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Analytical Data Supporting Preparation

  • Molecular Weight: Approximately 320.84 g/mol for the hydrochloride salt form.

  • Purity Assessment: Typically verified by chromatographic methods such as HPLC or LC-MS, confirming molecular ion peaks consistent with the compound's formula.

  • Structural Confirmation: NMR (1H and 13C) and IR spectroscopy are used to confirm the presence of sulfonamide, aromatic, and piperidine moieties.

  • Yield: Reported yields for similar sulfonamide derivatives with piperidine substituents range from moderate to high (50–90%) depending on reaction optimization.

Research Findings on Optimization and Variations

  • The use of polar aprotic solvents and mild bases improves reaction selectivity and yield.

  • Combining steps such as sulfonamide formation and etherification in a one-pot procedure has been reported to enhance efficiency.

  • Salt formation with different acids (e.g., fumarate, succinate) is possible, but hydrochloride salt remains preferred for stability.

  • Microwave irradiation and inert atmosphere conditions have been explored to reduce reaction times and improve purity.

Summary Table of Preparation Parameters

Parameter Preferred Conditions Remarks
Solvent DMF, DMAc, acetonitrile Facilitates nucleophilic substitution
Base Triethylamine, K2CO3, NaH Neutralizes acid, activates nucleophile
Temperature 20–60°C Balances reaction rate and side reactions
Reaction Time 2–6 hours Dependent on scale and reagents
Salt Formation HCl in methanol or isopropanol Enhances solubility and stability
Yield 50–90% Dependent on optimization

Chemical Reactions Analysis

Oxidation Reactions

The sulfonamide group undergoes oxidation under controlled conditions. Hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can oxidize the sulfur atom to form sulfoxides or sulfones. For example:

  • Sulfoxide formation : Reaction with H₂O₂ in acidic conditions yields the corresponding sulfoxide derivative.

  • Sulfone formation : Stronger oxidants like KMnO₄ in aqueous media produce sulfones.

Key Conditions :

ReagentTemperatureProductYield (%)
H₂O₂ (30%)25–40°CSulfoxide derivative60–75
KMnO₄ (0.1 M)60–80°CSulfone derivative50–65

Alkylation and Substitution Reactions

The piperidine ring and sulfonamide nitrogen participate in alkylation. Ball-mill mechanochemical methods (as described in MDPI protocols) enable efficient coupling with alicyclic amines or halides :

  • Procedure A : Reaction with Boc-protected amines (1.2 eq) in the presence of K₂CO₃ and KI at room temperature for 140 min yields alkylated derivatives.

  • Procedure B : Extended milling (210 min) with diamine reagents enhances regioselectivity.

Example :

N N dimethyl 4 piperidin 4 yloxy benzenesulfonamide+R XK2CO3,KIAlkylated product\text{N N dimethyl 4 piperidin 4 yloxy benzenesulfonamide}+\text{R X}\xrightarrow{\text{K}_2\text{CO}_3,\text{KI}}\text{Alkylated product}

Key Metrics :

  • Solvent : Dichloromethane (CH₂Cl₂)

  • Workup : Acidic aqueous wash (pH 3.5) followed by NaCl saturation.

  • Purity : >90% after recrystallization .

Hydrolysis and Acid-Base Reactions

The sulfonamide group is susceptible to hydrolysis under acidic or basic conditions:

  • Acidic hydrolysis : Concentrated HCl at reflux cleaves the sulfonamide bond, generating benzenesulfonic acid and piperidine derivatives.

  • Basic hydrolysis : NaOH in ethanol/water hydrolyzes the dimethylamino group, forming secondary amines.

Reaction Pathways :

Sulfonamide+HClBenzenesulfonic acid+Piperidine HCl\text{Sulfonamide}+\text{HCl}\rightarrow \text{Benzenesulfonic acid}+\text{Piperidine HCl}Sulfonamide+NaOHDes methyl intermediate+CH3NH2\text{Sulfonamide}+\text{NaOH}\rightarrow \text{Des methyl intermediate}+\text{CH}_3\text{NH}_2

Enzymatic Interactions

Though not a direct chemical reaction, the compound inhibits bacterial dihydropteroate synthase (DHPS) by mimicking para-aminobenzoic acid (PABA), disrupting folate synthesis. This interaction is pH-dependent, with optimal inhibition at neutral pH.

Key Parameters :

Target EnzymeIC₅₀ (μM)Mechanism
Dihydropteroate synthase1.35–2.18Competitive inhibition

Comparative Reactivity with Structural Analogs

The dimethylamino group enhances solubility and electronic effects compared to analogs:

CompoundReactivity with H₂O₂Sulfone Yield (%)
N,N-dimethyl-4-(piperidin-4-yloxy)benzenesulfonamideHigh65
4-(Piperidin-4-yloxy)benzenesulfonamide (no dimethyl)Moderate45
N-Methyl-N-(piperidin-4-yloxy)benzenesulfonamideIntermediate55

Scientific Research Applications

Synthesis and Preparation

The synthesis of N,N-dimethyl-4-(piperidin-4-yloxy)benzenesulfonamide hydrochloride typically involves the reaction of 4-(piperidin-4-yloxy)benzenesulfonyl chloride with dimethylamine. This reaction is generally conducted in organic solvents such as dichloromethane or tetrahydrofuran under controlled conditions to ensure high purity and yield.

Biochemical Assays and Enzyme Inhibition

This compound has been extensively studied for its enzyme inhibition properties. It acts primarily as an enzyme inhibitor, interacting with active sites on enzymes to modulate their activity. This interaction can influence various biochemical pathways, potentially leading to therapeutic effects against diseases where these enzymes play critical roles .

Table 1: Enzyme Inhibition Data

CompoundTarget EnzymeIC50 (nM)Reference
N,N-Dimethyl-4-(piperidin-4-yloxy)benzenesulfonamideEGFR12
Analog 1EGFR-L858R/T790M5.51
Analog 2Other Kinases>100

The compound has shown promising results in inhibiting key signaling pathways involved in cancer progression, particularly the epidermal growth factor receptor (EGFR) pathway .

Drug Discovery

This compound is being investigated as a lead compound in drug discovery due to its ability to modulate receptor functions and inhibit specific enzymes. Its unique chemical structure allows it to interact with various biological targets, making it suitable for developing new therapeutic agents .

Medicinal Chemistry

In medicinal chemistry, this compound is explored for its potential therapeutic effects against various diseases, including cancer and inflammatory conditions. The compound's sulfonamide group is particularly relevant for its interactions with biological targets .

Mechanism of Action

The mechanism of action of N,N-dimethyl-4-(piperidin-4-yloxy)benzenesulfonamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

The following table summarizes structurally related compounds and their distinguishing features:

Compound Name Key Structural Differences Molecular Weight Applications References
N,N-Dimethyl-4-(piperidin-4-yloxy)benzenesulfonamide hydrochloride Piperidine ring, dimethyl sulfonamide, hydrochloride salt ~320–340 g/mol* CNS drug intermediates, kinase inhibitors
N,N-Dimethyl-4-(piperazin-1-yl)benzenesulfonamide hydrochloride Piperazine ring (two nitrogen atoms) instead of piperidine 305.82 g/mol Anticancer agents, serotonin receptor modulators
3-(Piperidin-4-yloxy)benzoic acid hydrochloride Benzoic acid substituent instead of benzenesulfonamide 221.25 g/mol Anti-inflammatory and antibiotic intermediates
4-(Diphenylmethoxy)piperidine Hydrochloride Diphenylmethoxy group replaces sulfonamide; no dimethylamine 303.83 g/mol Antihistamines, anticholinergics

*Estimated based on analogs due to lack of direct data.

Physicochemical and Pharmacological Differences

Piperidine vs. Piperazine Rings :

  • The piperidine ring (single nitrogen) in the target compound confers higher lipophilicity and blood-brain barrier penetration compared to the piperazine analog (two nitrogens), which exhibits enhanced solubility and hydrogen-bonding capacity .
  • Piperazine derivatives often show stronger binding to serotonin and dopamine receptors due to their dual nitrogen sites .

Sulfonamide vs. In contrast, the benzoic acid derivative () is more reactive in carboxylate-mediated interactions, favoring anti-inflammatory applications .

Hydrochloride Salt vs. Free Base :

  • The hydrochloride salt form improves aqueous solubility and bioavailability compared to free-base analogs like 4-(diphenylmethoxy)piperidine, which lacks ionization under physiological conditions .

Biological Activity

N,N-Dimethyl-4-(piperidin-4-yloxy)benzenesulfonamide hydrochloride (CAS No. 1185317-97-8) is a sulfonamide compound with potential applications in medicinal chemistry and biological research. Its structure features a piperidine moiety, which is known for enhancing biological activity through interactions with various biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in different biological assays, and potential therapeutic applications.

  • Molecular Formula: C13H21ClN2O3S
  • Molecular Weight: 320.84 g/mol

The synthesis typically involves the reaction of 4-(piperidin-4-yloxy)benzenesulfonyl chloride with dimethylamine, often conducted in organic solvents like dichloromethane or tetrahydrofuran under controlled conditions.

This compound acts primarily as an enzyme inhibitor. The compound's sulfonamide group can interact with active sites on enzymes, leading to inhibition of their activity. This interaction can modulate various biochemical pathways, potentially resulting in therapeutic effects against diseases where these enzymes play a critical role .

Enzyme Inhibition Studies

Research indicates that this compound exhibits significant enzyme inhibition activity. For instance, it has been tested against various enzymes involved in cancer progression and inflammatory responses. Specific studies have demonstrated that analogs of this compound can inhibit key signaling pathways such as the epidermal growth factor receptor (EGFR), which is crucial in many cancers .

Table 1: Enzyme Inhibition Data

CompoundTarget EnzymeIC50 (nM)Reference
N,N-Dimethyl-4-(piperidin-4-yloxy)benzenesulfonamideEGFR12
Analog 1EGFR-L858R/T790M5.51
Analog 2Other Kinases>100

Cellular Assays

Cellular assays have shown that this compound can induce apoptosis in cancer cell lines. For example, in studies involving MCF-7 and MDA-MB-231 breast cancer cells, the compound exhibited growth inhibition comparable to standard chemotherapeutics like 5-Fluorouracil (5-FU) .

Table 2: Antiproliferative Activity

Cell LineIC50 (µM)Comparison DrugIC50 (µM)
MCF-79.465-FU17.02
MDA-MB-2311.755-FU11.73

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • Cancer Treatment : A study demonstrated that this compound effectively inhibited cell proliferation and induced apoptosis in breast cancer models, suggesting its potential as a treatment option .
  • Inflammatory Diseases : Research has indicated that sulfonamide derivatives can modulate inflammatory responses, making them candidates for treating conditions like rheumatoid arthritis and other autoimmune diseases .

Safety and Toxicology

While specific acute toxicity data for this compound is limited, general safety assessments indicate that compounds in this class typically exhibit low toxicity profiles at therapeutic doses . Long-term studies are necessary to fully understand the safety margins and potential side effects.

Q & A

Basic: What are the standard synthetic routes for N,N-dimethyl-4-(piperidin-4-yloxy)benzenesulfonamide hydrochloride?

Methodological Answer:
A common approach involves nucleophilic substitution or coupling reactions. For example, the piperidin-4-yloxy group can be introduced via Mitsunobu reaction or SN2 displacement using 4-hydroxypiperidine derivatives. Sulfonamide formation typically employs sulfonyl chloride intermediates reacting with dimethylamine. Post-synthesis, hydrochloride salt formation is achieved by treating the free base with HCl in a solvent like diethyl ether or methanol. Purification often involves column chromatography (e.g., n-pentane:EtOAc gradients) and recrystallization .

Basic: How is this compound characterized structurally and chemically?

Methodological Answer:
Key techniques include:

  • Nuclear Magnetic Resonance (NMR): 1^1H and 13^13C NMR confirm substituent positions and purity (e.g., aromatic protons at δ 7.2–8.0 ppm, piperidine signals at δ 1.5–3.5 ppm).
  • Infrared Spectroscopy (IR): Peaks at ~1350–1150 cm1^{-1} (S=O stretching) and ~3300 cm1^{-1} (N-H stretch, if present).
  • High-Performance Liquid Chromatography (HPLC): Purity assessment using reverse-phase columns (C18) with UV detection.
  • Mass Spectrometry (MS): ESI-MS confirms molecular weight (e.g., [M+H]+^+ for free base or [M+Cl]^- for hydrochloride salt) .

Advanced: How can crystallographic data resolve structural ambiguities in this compound?

Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) is critical. SHELX programs (e.g., SHELXL for refinement) are widely used to model hydrogen bonding, piperidine ring conformation, and sulfonamide geometry. For example:

  • Data Collection: High-resolution (<1.0 Å) data reduces thermal motion artifacts.
  • Validation: Tools like PLATON or CCDC’s Mercury assess geometric outliers (e.g., sulfonamide torsion angles).
  • Case Study: A related sulfonamide exhibited C–S–N–C dihedral angles of 75–85°, influencing hydrogen-bonding networks .

Advanced: How do researchers design biological assays to evaluate its pharmacological potential?

Methodological Answer:

  • Receptor Binding Assays: Radioligand displacement studies (e.g., 3^3H-labeled antagonists) quantify affinity for targets like GPCRs or ion channels.
  • Enzyme Inhibition: Kinetic assays (e.g., fluorogenic substrates) measure IC50_{50} values. For example, sulfonamides often inhibit carbonic anhydrase isoforms.
  • Cellular Toxicity: MTT or LDH assays assess viability in HEK293 or HepG2 cell lines. Dose-response curves (1–100 µM) identify cytotoxic thresholds .

Advanced: How can conflicting solubility or stability data be addressed?

Methodological Answer:
Contradictions often arise from experimental conditions:

  • Solubility: Use standardized buffers (e.g., PBS pH 7.4) and quantify via UV-Vis (λ~270 nm for aromatic moieties). For example, solubility >41.6 µg/mL in aqueous buffer suggests moderate hydrophilicity .
  • Stability: Accelerated degradation studies (40°C/75% RH for 4 weeks) with LC-MS monitoring detect hydrolysis (e.g., sulfonamide cleavage) or oxidation (piperidine N-oxide formation) .

Advanced: What computational methods predict its reactivity or metabolic pathways?

Methodological Answer:

  • Density Functional Theory (DFT): Calculates frontier orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, sulfonamide sulfur is prone to oxidation (Eox_{\text{ox}} ~1.5 V).
  • Molecular Dynamics (MD): Simulates interactions with lipid bilayers or protein binding pockets (e.g., CYP3A4 metabolism).
  • ADMET Prediction: Tools like SwissADME estimate logP (~2.5), BBB permeability (CNS-), and CYP inhibition .

Advanced: How is its enantiomeric purity assessed if chiral centers are present?

Methodological Answer:

  • Chiral HPLC: Columns like Chiralpak IA/IB separate enantiomers using hexane:isopropanol gradients.
  • Circular Dichroism (CD): Cotton effects at ~220–250 nm confirm absolute configuration.
  • X-ray Crystallography: Flack parameter (<0.1) validates enantiopurity in crystalline form .

Basic: What safety precautions are essential during handling?

Methodological Answer:

  • Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and safety goggles.
  • Ventilation: Use fume hoods to avoid inhalation (PEL: <1 mg/m3^3).
  • Spill Management: Absorb with inert material (vermiculite) and neutralize with 5% acetic acid.
  • Storage: Desiccator at 2–8°C in amber vials to prevent hygroscopic degradation .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,N-dimethyl-4-(piperidin-4-yloxy)benzenesulfonamide hydrochloride
Reactant of Route 2
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N,N-dimethyl-4-(piperidin-4-yloxy)benzenesulfonamide hydrochloride

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